molecular formula C5H7IN2 B1359815 3-Ethyl-4-iodo-1H-pyrazole CAS No. 442876-19-9

3-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B1359815
CAS No.: 442876-19-9
M. Wt: 222.03 g/mol
InChI Key: LJHHAGBAOGUEQO-UHFFFAOYSA-N
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Description

“3-Ethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Scientific Research Applications

Synthesis and Derivatives

3-Ethyl-4-iodo-1H-pyrazole is a valuable compound in the synthesis of various pyrazole derivatives. Studies have shown its utility in creating diverse pyrazole scaffolds for potential applications in different research fields, particularly in CropScience and oncology. For example, the preparation of a range of 4- and 5-iodinated pyrazole derivatives, such as 4-iodo-3-trifluoromethylpyrazole and ethyl 5-iodo-4-carboxy-3-trifluoromethylpyrazoles, has been reported, demonstrating the versatility of this compound in generating new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

Crystal Structure and Analysis

The compound has also been used in studies focusing on its crystal structure and properties. For instance, research involving the synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations of related pyrazole derivatives provides valuable insights into the structural and functional aspects of these compounds (Naveen et al., 2021).

Chemical Transformations and Building Blocks

The utility of this compound extends to its role as a precursor in various chemical transformations. This includes its involvement in cross-coupling reactions, such as the Negishi reaction, to synthesize novel pyrazole series. These processes illustrate the compound's role as an original building block for the preparation of new chemical entities, further underscoring its importance in synthetic chemistry (Coutant & Janin, 2014).

Future Directions

Pyrazoles, including “3-Ethyl-4-iodo-1H-pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research could focus on exploring the synthesis methods, chemical reactions, and biological activities of “this compound” and its derivatives .

Mechanism of Action

Target of Action

3-Ethyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to interact with several targets, including Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biological processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects are likely due to the interaction of the pyrazole ring with its targets, leading to changes in the function of these targets .

Biochemical Pathways

Given the targets it interacts with, it can be inferred that it may influence pathways related to alcohol metabolism and the survival of mycobacterium tuberculosis

Pharmacokinetics

The iodine atom in the molecule could potentially enhance its bioavailability and stability .

Result of Action

Given its potential targets and the known effects of pyrazole derivatives, it may have a range of effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of iodine and ammonium hydroxide can lead to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole

Biochemical Analysis

Biochemical Properties

3-Ethyl-4-iodo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase enzymes, which are crucial in the metabolism of alcohols in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the G0/G1 phase of the cell cycle, potentially leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have also been observed, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of alcohols and other substrates . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

5-ethyl-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHHAGBAOGUEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634941
Record name 5-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442876-19-9
Record name 5-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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